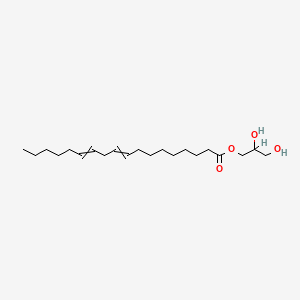

1-Linoleoyl Glycerol

説明

特性

IUPAC Name |

2,3-dihydroxypropyl octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-28-3 | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Linoleoyl Glycerol: A Technical Guide to Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl glycerol, also known as 1-monolinolein, is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid molecule esterified at the sn-1 position. This lipid molecule is of significant interest to the scientific community due to its biological activities, particularly its role as an enzyme inhibitor and its potential applications in drug delivery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and known biological functions of this compound, complete with experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound is characterized by its amphiphilic nature, with a polar glycerol head and a nonpolar linoleic acid tail. The presence of two cis double bonds in the linoleyl chain is a key feature of its structure.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (9Z,12Z)-octadecadienoic acid, 2,3-dihydroxypropyl ester | [1][2] |

| Synonyms | 1-Monolinolein, 1-LG, α-Glyceryl linoleate | [2][3] |

| CAS Number | 2277-28-3 | [2] |

| Molecular Formula | C₂₁H₃₈O₄ | |

| Molecular Weight | 354.52 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | |

| Melting Point | 14-15 °C | |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 10 mg/mL | |

| Ethanol | 10 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Methanol | Slightly soluble |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using a lipase-catalyzed esterification reaction.

Materials:

-

Linoleic acid (≥99%)

-

Glycerol (anhydrous, ≥99.5%)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

Organic solvent (e.g., tert-butanol)

-

Molecular sieves (3Å, activated)

-

Reaction vessel (sealed glass reactor with magnetic stirring and temperature control)

Procedure:

-

Substrate Preparation: In the reaction vessel, combine linoleic acid and glycerol. A typical starting molar ratio is 1:5 (linoleic acid to glycerol) to favor monoacylglycerol formation.

-

Solvent Addition: Add tert-butanol as a solvent to improve substrate miscibility and reduce viscosity. A solvent to total substrate ratio of 2:1 (v/w) can be used.

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove water produced during the reaction, which drives the equilibrium towards ester formation.

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring. Once the temperature is stable, add the immobilized lipase (e.g., 10-15% by weight of the substrates).

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering to remove the immobilized lipase. The lipase can be washed with solvent and reused.

-

Product Purification: The product mixture is then purified using column chromatography.

Purification by Column Chromatography

This protocol provides a general method for the purification of this compound from the reaction mixture.

Materials:

-

Silica gel (for column chromatography)

-

Solvents for elution (e.g., a gradient of hexane and ethyl acetate)

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the column. A dry loading method, where the sample is adsorbed onto a small amount of silica gel before loading, can also be used.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the desired this compound.

-

Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with acetonitrile/water (50:50, v/v) and increasing to 100% acetonitrile over 40 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent like acetonitrile.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common method.

Materials:

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Solvent (e.g., pyridine or acetonitrile)

-

GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization (Silylation):

-

Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a vial.

-

Add the solvent (e.g., 100 µL of pyridine).

-

Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at 60-70°C for 30-60 minutes to complete the reaction.

-

-

GC-MS Conditions:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-30°C/min, and hold for a few minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-650.

-

Signaling Pathways and Biological Activity

The primary and most well-documented biological activity of this compound is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) in the bloodstream. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products are implicated in the progression of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques.

This compound has been shown to inhibit Lp-PLA2 activity, with a reported IC₅₀ value of 45 µM. By inhibiting this enzyme, this compound can reduce the formation of these pro-inflammatory molecules, thereby exerting potential anti-atherogenic and anti-inflammatory effects.

References

1-Linoleoyl Glycerol: A Technical Overview of its Biological Role and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol comprised of a linoleic acid molecule ester-linked to a glycerol backbone, is emerging as a significant bioactive lipid with potential therapeutic applications. This technical guide provides an in-depth exploration of the biological roles and functions of 1-LG, with a focus on its molecular interactions, signaling pathways, and quantifiable effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Function: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

The principal and most well-characterized biological function of 1-Linoleoyl Glycerol is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4][5] Lp-PLA2 is a key enzyme in the inflammatory cascade, particularly in the context of atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.

By inhibiting Lp-PLA2, 1-LG effectively reduces the production of these noxious mediators, thereby exerting anti-inflammatory and potentially anti-atherogenic effects. The (R)-enantiomer of this compound has been shown to be a more potent inhibitor of Lp-PLA2 than the (S)-enantiomer.

Signaling Pathway: Lp-PLA2 Inhibition and Downstream Effects

The inhibitory action of this compound on Lp-PLA2 initiates a cascade of downstream events that collectively contribute to the attenuation of inflammation. A simplified representation of this signaling pathway is provided below.

Metabolism of this compound

In addition to its direct enzymatic inhibition, this compound can be metabolized by immune cells into other potentially bioactive molecules. Human eosinophils have been shown to metabolize 1-LG (at a concentration of 3 µM over 5 minutes) into 13-hydroxyoctadecadienoic acid glycerol (13-HODE-G) and 13-hydroxyoctadecadienoic acid (13-HODE), with 13-HODE being the predominant metabolite. Human neutrophils also metabolize 1-LG to produce a 15-lipoxygenase metabolite. The specific biological functions of these metabolites are an active area of research.

Role in Mitigating Apolipoprotein CIII-Induced Inflammation

This compound has been reported to mitigate inflammation induced by Apolipoprotein CIII (ApoCIII), leading to a reduction in Interleukin-6 (IL-6). ApoCIII is a pro-inflammatory molecule that can activate the NLRP3 inflammasome in human monocytes. While the precise mechanism of 1-LG's counteracting effect is not fully elucidated, it is plausible that it interferes with the inflammatory signaling cascade initiated by ApoCIII.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biological activity of this compound.

| Parameter | Value | Target/System | Reference(s) |

| IC50 | |||

| (R)-1-Linoleoyl Glycerol | 45.0 µM | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | |

| (S)-1-Linoleoyl Glycerol | 52.0 µM | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | |

| Metabolism | |||

| Concentration for Metabolism | 3 µM | Human Eosinophils | |

| Incubation Time | 5 min | Human Eosinophils |

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.

Objective: To quantify the inhibitory potency of this compound on Lp-PLA2 activity.

Materials:

-

This compound

-

Recombinant human Lp-PLA2

-

Lp-PLA2 substrate (e.g., 2-thio PAF)

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

DTNB (Ellman's reagent)

-

Solvent for 1-LG (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Perform serial dilutions of the 1-LG stock solution in Assay Buffer to generate a range of test concentrations.

-

Reconstitute the Lp-PLA2 enzyme and substrate according to the manufacturer's instructions.

-

Prepare a working solution of DTNB in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer only.

-

Control wells (100% activity): Add Assay Buffer, Lp-PLA2 enzyme, and the solvent used for 1-LG (without the compound).

-

Test wells: Add Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG.

-

-

Enzyme Reaction:

-

Pre-incubate the plate containing the enzyme and inhibitors (or solvent control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells (except the blank).

-

Incubate the plate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

-

-

Detection:

-

Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow-colored product.

-

Measure the absorbance of each well at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of 1-LG compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apolipoprotein CIII Overexpression-Induced Hypertriglyceridemia Increases Nonalcoholic Fatty Liver Disease in Association with Inflammation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apolipoprotein CIII Reduction Protects White Adipose Tissues against Obesity-Induced Inflammation and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Metabolism of 1-Linoleoyl Glycerol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol containing the omega-6 fatty acid linoleic acid, is an endogenous lipid mediator implicated in a range of physiological and pathophysiological processes. Primarily recognized for its role as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), 1-LG is positioned at a critical juncture of lipid metabolism and inflammatory signaling. This technical guide provides an in-depth exploration of the endogenous metabolism of 1-LG, detailing its biosynthesis, degradation, and signaling functions. The document summarizes key quantitative data, provides detailed experimental protocols for the study of 1-LG, and presents visual diagrams of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol comprised of a glycerol backbone esterified with linoleic acid at the sn-1 position.[1] As a product of lipid metabolism, 1-LG is not merely an intermediate but also a bioactive molecule with signaling capabilities. Its primary identified role is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and the pathogenesis of atherosclerosis.[1] By modulating the activity of this key enzyme, 1-LG can influence downstream inflammatory pathways. Furthermore, the liberation of linoleic acid from 1-LG upon its degradation provides a substrate for the synthesis of eicosanoids, a class of potent signaling molecules that regulate inflammation and immunity. This guide will provide a detailed overview of the current understanding of 1-LG metabolism and its physiological significance.

Endogenous Metabolism of this compound

The metabolic fate of 1-LG is intricately linked to the broader pathways of triacylglycerol (TAG) metabolism. Its endogenous concentration is controlled by a balance between its synthesis from TAG breakdown and its degradation through hydrolysis or reacylation.

Biosynthesis of this compound

Endogenous 1-LG is primarily generated through the sequential hydrolysis of triacylglycerols stored in lipid droplets. This process, known as lipolysis, is catalyzed by a series of lipases:

-

Adipose Triglyceride Lipase (ATGL): ATGL initiates the breakdown of TAGs by hydrolyzing the first ester bond, producing diacylglycerols (DAGs) and a free fatty acid.[2] This is the rate-limiting step in TAG hydrolysis.[3]

-

Hormone-Sensitive Lipase (HSL): HSL acts on the DAGs produced by ATGL, hydrolyzing them to generate monoacylglycerols (MAGs), including 1-LG, and another free fatty acid.[2] HSL can also hydrolyze TAGs, although its primary role in vivo is considered to be DAG hydrolysis.

The coordinated action of ATGL and HSL leads to the release of monoacylglycerols from stored triglycerides.

Degradation of this compound

Once formed, 1-LG can be metabolized through two main pathways:

-

Hydrolysis: 1-LG can be hydrolyzed by Monoacylglycerol Lipase (MGL) to release free linoleic acid and glycerol. MGL is the primary enzyme responsible for the breakdown of monoacylglycerols in the final step of lipolysis.

-

Reacylation: 1-LG can be re-esterified to form di- and triacylglycerols. This process is catalyzed by:

-

Monoacylglycerol Acyltransferases (MGATs): These enzymes acylate monoacylglycerols to form diacylglycerols.

-

Diacylglycerol Acyltransferases (DGATs): DGAT1 and DGAT2 can further acylate the newly formed diacylglycerols to synthesize triacylglycerols. Notably, DGAT1 has been shown to possess the ability to directly acylate monoacylglycerols to form diacylglycerols as well.

-

The balance between these synthetic and degradative pathways dictates the intracellular levels of 1-LG and its availability for signaling.

Signaling Pathways of this compound

The primary signaling function of 1-LG identified to date is its inhibitory effect on Lp-PLA2, which has significant implications for inflammatory processes.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is an enzyme that hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, thereby exerting an anti-inflammatory effect. This has been associated with a reduction in the inflammatory cytokine IL-6. The (R)- and (S)-enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 and 52.0 μM, respectively.

Modulation of Eicosanoid Synthesis

The degradation of 1-LG by MGL releases linoleic acid, a precursor for the synthesis of arachidonic acid (AA). AA is a key substrate for the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. The release of linoleic acid from 1-LG can therefore influence the cellular capacity to produce these inflammatory mediators.

Quantitative Data

The following table summarizes the key quantitative data related to the endogenous metabolism of this compound.

| Parameter | Value | Enzyme/Process | Reference |

| IC50 for Lp-PLA2 Inhibition (R-enantiomer) | 45.0 µM | Lp-PLA2 | |

| IC50 for Lp-PLA2 Inhibition (S-enantiomer) | 52.0 µM | Lp-PLA2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Lp-PLA2 activity.

Materials:

-

Recombinant human Lp-PLA2

-

This compound (and enantiomers if desired)

-

Substrate: 2-thio-PAF (Cayman Chemical)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 1 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the 1-LG stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted 1-LG solutions. Include a vehicle control (buffer with DMSO) and a positive control (a known Lp-PLA2 inhibitor).

-

Add the recombinant Lp-PLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the 2-thio-PAF substrate and DTNB to each well.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Lipolysis Assay

Objective: To assess the hydrolysis of triacylglycerols to this compound by ATGL and HSL.

Materials:

-

Triolein (or another suitable triacylglycerol containing linoleic acid)

-

Recombinant ATGL and HSL

-

Lipase assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA and 1 mM DTT)

-

Bovine serum albumin (BSA), fatty acid-free

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

-

Iodine vapor or other visualization agent

-

Standards for triolein, diolein, monoolein (including 1-LG), and free fatty acids

Procedure:

-

Prepare a substrate emulsion by sonicating triolein in the lipase assay buffer containing BSA.

-

In a reaction tube, combine the substrate emulsion with the lipase assay buffer.

-

Initiate the reaction by adding recombinant ATGL and/or HSL.

-

Incubate the reaction mixture at 37°C with shaking for a defined period.

-

Stop the reaction by adding the lipid extraction solvent mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol.

-

Spot the lipid extract and standards onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the separated lipids using iodine vapor.

-

Identify and quantify the amount of 1-LG and other lipolysis products by comparing them to the standards, for example, through densitometry.

Monoacylglycerol Acyltransferase (MGAT) Activity Assay

Objective: To measure the acylation of this compound by MGAT enzymes.

Materials:

-

This compound

-

[14C]Oleoyl-CoA (or another radiolabeled fatty acyl-CoA)

-

Microsomal fractions from cells or tissues expressing MGAT

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)

-

Lipid extraction solvents

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and evaporate the solvent to coat the bottom of the reaction tube.

-

Resuspend the 1-LG in the assay buffer.

-

Add the microsomal protein to the reaction tube.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate at 37°C for a specific time.

-

Stop the reaction and extract the lipids as described in the lipolysis assay.

-

Separate the lipids by TLC.

-

Scrape the spots corresponding to diacylglycerol and triacylglycerol from the TLC plate into scintillation vials.

-

Quantify the radioactivity using a scintillation counter to determine the amount of acylated product formed.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of this compound.

Caption: Endogenous metabolism of this compound.

Caption: Signaling pathways of this compound.

Caption: Experimental workflow for Lp-PLA2 inhibition assay.

Conclusion

This compound is an important endogenous lipid mediator with a defined role in the modulation of inflammation through the inhibition of Lp-PLA2. Its metabolism is tightly regulated by the enzymes of the lipolytic and triacylglycerol synthesis pathways. The release of linoleic acid from 1-LG provides a potential link to the eicosanoid signaling network, further highlighting its significance in inflammatory processes. A thorough understanding of the endogenous metabolism of 1-LG is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting lipid-mediated inflammation. Further research is warranted to fully characterize the substrate specificities of the enzymes involved in its metabolism and to explore its broader signaling functions in various cellular contexts.

References

An In-depth Technical Guide to the Signaling Pathways of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is an endogenous lipid mediator that plays a significant role in modulating inflammatory pathways. Its primary and most well-characterized signaling action is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme critically implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. By attenuating Lp-PLA2 activity, 1-LG reduces the generation of pro-inflammatory lysophospholipids, thereby exerting anti-inflammatory effects. This technical guide provides a comprehensive overview of the 1-LG signaling pathway, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the molecular interactions and experimental workflows.

Core Signaling Pathway: Inhibition of Lp-PLA2

The principal signaling mechanism of 1-Linoleoyl Glycerol is the direct inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[3] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing two key pro-inflammatory mediators: lysophosphatidylcholine (LysoPC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4]

These products, particularly LysoPC, promote an inflammatory cascade by:

-

Inducing the expression of adhesion molecules on endothelial cells.

-

Acting as a chemoattractant for monocytes and T-lymphocytes.

-

Stimulating the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

-

Promoting macrophage polarization towards a pro-inflammatory M1 phenotype.

1-LG, by inhibiting Lp-PLA2, effectively curtails this inflammatory cascade at an early stage, leading to a reduction in the production of these inflammatory mediators. This anti-inflammatory action is supported by observations of reduced IL-6 production in the presence of 1-LG.

Signaling Pathway Diagram

Quantitative Data

The inhibitory potency of this compound against Lp-PLA2 has been quantified, providing a basis for its biological activity. The data is summarized in the table below.

| Compound | Target | Action | Potency (IC50) | Key Biological Effect |

| (R)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inhibition | 45.0 µM | Anti-inflammatory |

| (S)-1-Linoleoyl Glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inhibition | 52.0 µM | Anti-inflammatory |

Experimental Protocols

Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on Lp-PLA2. The assay is based on the enzymatic hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which releases a chromogenic product that can be measured spectrophotometrically.

Materials:

-

Human serum or plasma (as a source of Lp-PLA2)

-

This compound (test inhibitor)

-

Lp-PLA2 Activity Assay Kit (containing R1 and R2 reagents)

-

R1 (Assay Buffer): Contains buffer, detergents, and chelators.

-

R2a and R2b (Substrate Reagents): To be mixed to prepare the working substrate solution containing MNP.

-

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

-

Calibrators and controls (if using a commercial kit)

Procedure:

-

Reagent Preparation:

-

Prepare the R2 working solution by mixing R2a and R2b according to the kit manufacturer's instructions (e.g., a 19:1 ratio). Allow the solution to equilibrate to room temperature before use.

-

Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO) at various concentrations.

-

-

Assay Setup:

-

Add a small volume of serum or plasma (e.g., 10 µL) to each well of the 96-well plate.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only).

-

Add the R1 buffer to each well and mix gently.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the prepared R2 working solution to all wells.

-

Immediately place the microplate in the plate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Concluding Remarks

This compound's role as an inhibitor of Lp-PLA2 positions it as a significant modulator of inflammatory processes, particularly in the context of cardiovascular disease. The direct inhibition of this key enzyme prevents the formation of pro-inflammatory lipids, thereby mitigating the downstream inflammatory cascade that contributes to the development and progression of atherosclerosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 1-LG and related compounds in inflammatory and cardiovascular disorders. Future research may explore the in vivo efficacy of 1-LG in relevant disease models and further elucidate its metabolic fate and potential for biotransformation into other bioactive lipid mediators.

References

1-Linoleoyl Glycerol: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol containing the omega-6 fatty acid linoleic acid, has emerged as a molecule of interest in the scientific community, particularly for its potential therapeutic applications in inflammation and cardiovascular disease. This technical guide provides an in-depth overview of the discovery, history, and biochemical properties of 1-LG. It is designed to serve as a comprehensive resource, detailing its known biological activities, the experimental protocols used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams.

Discovery and History

This compound was first reported in 2005 by a team of researchers led by W.S. Lee, who isolated the compound from the roots of Saururus chinensis, a plant used in traditional medicine.[1][2] In their seminal paper published in Bioorganic & Medicinal Chemistry Letters, Lee and colleagues identified 1-LG as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme strongly implicated in the pathogenesis of atherosclerosis.[1] This discovery laid the foundation for future research into the anti-inflammatory and potential anti-atherogenic properties of this lipid molecule.

Subsequent research has further characterized the biological activities of 1-LG, including its metabolism by inflammatory cells.[3] It is important to distinguish this compound (an ester-linked monoacylglycerol) from the ether-linked lipid "Linoleyl-1-glyceryl ether," as their biochemical properties and signaling mechanisms can differ significantly.[4] This guide focuses specifically on the ester-linked this compound.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of this compound is its inhibition of Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting this enzyme, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects. This mechanism of action suggests its potential as a therapeutic agent for conditions driven by inflammation, such as atherosclerosis.

Beyond its effects on Lp-PLA2, research into the broader signaling pathways of 1-LG is ongoing. Some studies on related monoacylglycerols, such as 2-linoleoylglycerol (2-LG), have suggested interactions with the endocannabinoid system. Specifically, 2-LG has been identified as a partial agonist of the human cannabinoid type 1 (CB1) receptor. While this finding pertains to the 2-isomer, it opens an avenue for investigating whether 1-LG may also interact with cannabinoid or other G protein-coupled receptors. However, direct evidence for 1-LG binding to specific receptors is currently limited.

The metabolism of 1-LG has been observed in human inflammatory cells. In human eosinophils and neutrophils, 1-LG can be metabolized by lipoxygenases to produce other bioactive lipids, such as 13-hydroxy-octadecadienoyl-glycerol (13-HODE-G). This metabolic conversion suggests that 1-LG may also act as a precursor for other signaling molecules with their own distinct biological activities.

Signaling Pathway of this compound via Lp-PLA2 Inhibition

References

1-Linoleoyl Glycerol: A Bioactive Lipid Modulating Inflammatory and Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that has garnered significant interest within the scientific community as a bioactive lipid. Possessing a linoleic acid molecule esterified to the sn-1 position of a glycerol backbone, 1-LG is implicated in key physiological processes, primarily through its interaction with inflammatory and metabolic signaling pathways. This technical guide provides a comprehensive overview of 1-LG, detailing its bioactivity, mechanisms of action, and the experimental protocols utilized to elucidate its functions. The primary recognized role of 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and atherosclerosis.[1][2] Additionally, emerging evidence suggests its potential as an agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis. This document serves as a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades and workflows.

Core Bioactive Properties of this compound

This compound's bioactivity is primarily centered around its modulation of two key protein targets: the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), and the G protein-coupled receptor 119 (GPR119).

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is an enzyme that circulates in the blood, primarily bound to low-density lipoprotein (LDL).[3][4] It hydrolyzes oxidized phospholipids within LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[4] These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation, monocyte recruitment, and the formation of unstable plaques.

1-LG has been identified as an inhibitor of Lp-PLA2. By blocking the activity of this enzyme, 1-LG can reduce the generation of pro-inflammatory lipids, thereby potentially exerting anti-atherogenic and anti-inflammatory effects. This inhibitory action makes 1-LG a molecule of interest for therapeutic strategies targeting cardiovascular diseases.

Agonism of G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119, primarily through coupling to the Gαs subunit, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade has two main beneficial effects on glucose metabolism:

-

In Pancreatic β-cells: Increased cAMP levels enhance glucose-dependent insulin secretion.

-

In Intestinal L-cells: GPR119 activation stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

While the related lipid, 2-oleoyl glycerol (2-OG), is a well-characterized GPR119 agonist, evidence also points to this compound as a ligand for this receptor, suggesting its potential role in modulating glucose homeostasis and as a therapeutic target for type 2 diabetes.

Quantitative Data

The following tables summarize the available quantitative data for the bioactivity of this compound and related lipids.

Table 1: this compound Inhibitory Activity against Lp-PLA2

| Compound | Target | Action | Potency (IC₅₀) | Reference |

| (R)-1-Linoleoyl Glycerol | Lp-PLA₂ | Inhibition | 45.0 µM | |

| (S)-1-Linoleoyl Glycerol | Lp-PLA₂ | Inhibition | 52.0 µM |

Table 2: GPR119 Agonist Activity of Monoacylglycerols

| Compound | Target | Action | Potency (EC₅₀) | Reference |

| This compound | GPR119 | Agonism | 36 µM | |

| 2-Oleoyl Glycerol (2-OG) | GPR119 | Agonism | 2.5 µM | |

| Oleoylethanolamide (OEA) | GPR119 | Agonism | Not specified |

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways associated with its molecular targets.

Lp-PLA2 Signaling Pathway and Inhibition by 1-LG

Lp-PLA2, bound to oxidized LDL (oxLDL) particles, hydrolyzes oxidized phospholipids to produce Lyso-PC and other pro-inflammatory mediators. These products contribute to the inflammatory cascade in the arterial wall, a hallmark of atherosclerosis. 1-LG acts as an inhibitor of Lp-PLA2, thereby blocking this cascade.

Caption: Inhibition of the Lp-PLA2 pro-inflammatory pathway by this compound.

GPR119 Signaling Pathway Activation by 1-LG

As a GPR119 agonist, 1-LG binds to the receptor on pancreatic β-cells and intestinal L-cells. This binding event activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The elevated cAMP levels then trigger downstream effects leading to insulin and GLP-1 secretion.

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity.

In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of 1-LG against Lp-PLA2.

Objective: To quantify the inhibitory effect of this compound on Lp-PLA2 activity.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

2-thio-PAF (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.2)

-

This compound (test compound)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-LG in a suitable solvent.

-

Perform serial dilutions of the 1-LG stock solution in Assay Buffer to generate a range of test concentrations.

-

Reconstitute the Lp-PLA2 enzyme and 2-thio-PAF substrate according to the manufacturer's instructions.

-

Prepare a working solution of DTNB in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay Buffer only.

-

Control wells (100% activity): Assay Buffer, Lp-PLA2 enzyme, and the solvent used for the test compound.

-

Test wells: Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG.

-

-

Enzyme Reaction:

-

Pre-incubate the plate with the enzyme and 1-LG (or solvent control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the 2-thio-PAF substrate to all wells (except the blank).

-

Incubate the plate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

-

-

Detection:

-

Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow-colored product.

-

Measure the absorbance of each well at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of 1-LG compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro Lp-PLA2 inhibition assay.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the increase in intracellular cAMP in response to 1-LG, indicating GPR119 activation.

Objective: To determine the EC₅₀ of this compound for GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

-

Control HEK293 cells (not expressing GPR119).

-

Cell culture medium (e.g., DMEM).

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound (test compound).

-

Known GPR119 agonist (positive control, e.g., OEA).

-

cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based).

-

384-well or 96-well cell culture plates.

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGPR119 and control HEK293 cells to the desired confluency.

-

Seed the cells into the appropriate microplate at a determined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of 1-LG and the positive control agonist in a suitable solvent.

-

Create serial dilutions of the compounds in the assay buffer.

-

-

Assay Performance:

-

Remove the culture medium from the cells.

-

Add the different concentrations of 1-LG, positive control, or vehicle to the cells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells (if required by the kit).

-

Measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the data (e.g., as a percentage of the response to the positive control).

-

Plot the normalized response against the logarithm of the 1-LG concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Caption: Experimental workflow for the GPR119 cAMP activation assay.

Conclusion and Future Directions

This compound is a bioactive lipid with demonstrated inhibitory effects on the pro-inflammatory enzyme Lp-PLA2 and potential agonistic activity on the metabolic regulator GPR119. These dual activities position 1-LG as a compelling molecule for further investigation in the context of cardiovascular and metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of 1-LG.

Future research should focus on:

-

In-depth characterization of the structure-activity relationship of 1-LG and its analogs on both Lp-PLA2 and GPR119 to optimize potency and selectivity.

-

Elucidation of the in vivo efficacy of 1-LG in animal models of atherosclerosis and type 2 diabetes.

-

Investigation into the metabolic fate of 1-LG and its downstream signaling metabolites.

A thorough understanding of these aspects will be crucial for the potential translation of this compound from a research tool to a novel therapeutic agent.

References

The Role of 1-Linoleoyl Glycerol in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is emerging as a significant bioactive lipid with potential therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of 1-LG's role in inflammation, detailing its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel anti-inflammatory agents.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through several proposed mechanisms, primarily centered around the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

A primary mechanism of action for 1-LG is the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is an enzyme that generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids, through the hydrolysis of oxidized phospholipids within low-density lipoprotein (LDL) particles.[2] By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, thereby mitigating the inflammatory cascade associated with conditions like atherosclerosis.[2]

The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[1]

Modulation of Inflammatory Cytokine Production

1-LG has been demonstrated to mitigate inflammation by reducing the production of pro-inflammatory cytokines. Specifically, it has been noted for its ability to decrease the secretion of Interleukin-6 (IL-6), a key cytokine involved in a wide range of inflammatory diseases.[1] While direct quantitative data for 1-LG's effect on a broad range of cytokines is still emerging, studies on structurally related compounds provide strong evidence for the anti-inflammatory potential of this class of molecules.

For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a related monoacetyldiglyceride, has been shown to significantly reduce the production of IL-6 and IL-4 in peripheral blood mononuclear cells (PBMCs). Similarly, a high-OPL (1-oleate-2-palmitate-3-linoleate glycerol) diet in mice led to a decrease in the levels of TNF-α, IL-1β, and IL-6.

Quantitative Data on the Anti-Inflammatory Effects of this compound and Related Lipids

The following tables summarize the available quantitative data on the inhibitory and anti-inflammatory effects of 1-LG and structurally similar lipids.

| Compound | Target | Assay | IC50 / Effect | Reference |

| (R)-1-Linoleoyl Glycerol | Lp-PLA2 | Enzyme Inhibition Assay | 45.0 µM | |

| (S)-1-Linoleoyl Glycerol | Lp-PLA2 | Enzyme Inhibition Assay | 52.0 µM |

Table 1: Inhibitory Concentration of this compound on Lp-PLA2.

| Compound/Diet | Model | Cytokine | Result | p-value | Reference |

| PLAG | Human PBMCs | IL-6 | Lower production vs. soybean oil | <0.001 | |

| PLAG | Human PBMCs | IL-4 | Lower production vs. soybean oil | <0.001 | |

| High OPL Diet | Mice | TNF-α | Decreased levels vs. low OPL diet | - | |

| High OPL Diet | Mice | IL-1β | Decreased levels vs. low OPL diet | - | |

| High OPL Diet | Mice | IL-6 | Decreased levels vs. low OPL diet | - |

Table 2: Effect of Related Lipids on Pro-inflammatory Cytokine Production.

Signaling Pathways Modulated by this compound and Related Lipids

The anti-inflammatory effects of 1-LG and related monoacylglycerols are believed to be mediated through the modulation of specific signaling pathways, including G-protein coupled receptors and nuclear receptors.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is a lipid-sensing receptor expressed in the gut and pancreas that is activated by various endogenous lipids, including 2-oleoyl glycerol (2-OG), a structurally similar monoacylglycerol. Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), which has anti-inflammatory properties. While direct activation of GPR119 by 1-LG in an inflammatory context is yet to be fully elucidated, the activation of this receptor by other monoacylglycerols suggests a potential pathway for 1-LG's action. The binding of a monoacylglycerol like 1-LG to GPR119 would likely lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that could modulate inflammatory responses.

Figure 1: Proposed GPR119 signaling pathway for this compound.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARα and PPARγ are known to be activated by fatty acids and their derivatives. Activation of PPARs, particularly PPARγ, generally leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB. Given that 1-LG is a derivative of linoleic acid, it is plausible that it or its metabolites can act as ligands for PPARs, contributing to its anti-inflammatory effects.

Figure 2: Putative PPAR signaling pathway for this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of 1-LG and related compounds.

Lp-PLA2 (PAF-AH) Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of Lp-PLA2.

Materials:

-

96-well microplate

-

PAF-AH Assay Buffer

-

2-thio PAF (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Human plasma PAF-AH (Lp-PLA2) enzyme

-

This compound (test inhibitor)

-

Known PAF-AH inhibitor (positive control)

-

Solvent for inhibitor (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare PAF-AH Assay Buffer as per the manufacturer's instructions.

-

Reconstitute 2-thio PAF substrate to the desired concentration with the assay buffer.

-

Prepare a stock solution of DTNB.

-

Dilute the PAF-AH enzyme to the working concentration in assay buffer.

-

Prepare a stock solution of 1-LG and the positive control inhibitor in a suitable solvent. Create a dilution series of the inhibitors.

-

-

Assay Setup (in triplicate):

-

100% Initial Activity Wells: Add assay buffer and solvent to three wells.

-

Inhibitor Wells: Add assay buffer and the desired concentration of 1-LG or the positive control inhibitor to three wells.

-

Background Wells: Add assay buffer and solvent to three wells (no enzyme will be added to these wells).

-

-

Enzyme Addition:

-

Initiate the reaction by adding the diluted PAF-AH enzyme to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.

-

-

Incubation:

-

Shake the plate for 30 seconds and incubate at 25°C for 20-30 minutes.

-

-

Detection:

-

Add DTNB solution to all wells.

-

Shake the plate and immediately read the absorbance at 414 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from the absorbance of all other wells.

-

Calculate the percent inhibition for each inhibitor concentration compared to the 100% initial activity.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Figure 3: Workflow for the PAF-AH (Lp-PLA2) Inhibition Assay.

Measurement of Cytokine Production from Macrophages

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of 1-LG on cytokine production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete medium.

-

Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 1-LG (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate and collect the cell culture supernatants.

-

-

ELISA:

-

Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

-

Adding a substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

Compare the cytokine levels in the 1-LG treated groups to the LPS-only control.

-

Figure 4: Workflow for Measuring Cytokine Production from Macrophages.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent. Its ability to inhibit the pro-inflammatory enzyme Lp-PLA2 and the evidence from structurally related lipids on the modulation of key inflammatory cytokines and signaling pathways, such as GPR119 and PPARs, provide a strong rationale for its further investigation and development. The experimental protocols and data presented in this guide offer a foundational resource for researchers to explore the therapeutic applications of 1-LG in a variety of inflammatory conditions. Further studies are warranted to fully elucidate the specific molecular mechanisms and to quantify the direct effects of 1-LG on a broader range of inflammatory mediators and cell types.

References

1-Linoleoyl Glycerol: A Precursor for Bioactive Lipids - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a pivotal intermediate in lipid metabolism. Comprising a glycerol backbone esterified with linoleic acid at the sn-1 position, 1-LG serves as a precursor for a diverse array of bioactive lipids, including signaling molecules and complex structural lipids. Its metabolic fate is intricately regulated by a series of enzymes that dictate its conversion into various downstream products, thereby influencing a range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of 1-LG's role as a lipid precursor, detailing its biosynthesis, metabolic pathways, and involvement in cellular signaling. Furthermore, it offers detailed experimental protocols for the synthesis and analysis of 1-LG and its metabolites, along with a summary of relevant quantitative data to support researchers in their exploration of this versatile lipid molecule.

Biosynthesis of 1-Linoleoyl Glycerol

This compound is primarily formed through the enzymatic hydrolysis of triglycerides and diglycerides. The key pathways for its biosynthesis include:

-

Lipolysis of Triglycerides: Lipoprotein lipase (LPL) and other lipases hydrolyze triglycerides, releasing fatty acids and monoacylglycerols, including 1-LG.[1]

-

Hydrolysis of Diglycerides: Diacylglycerol lipase (DAGL) can act on diacylglycerols containing linoleic acid to produce 1-LG.[1]

-

Glycerol Acylation: 1-LG can be formed as an intermediate during the sequential acylation of a glycerol backbone with fatty acyl-CoAs.[2]

Metabolic Pathways of this compound

Once formed, this compound can enter several metabolic pathways, leading to the synthesis of a variety of other lipids. The primary metabolic fates of 1-LG are hydrolysis, acylation, and oxygenation.

Hydrolysis

1-LG can be hydrolyzed by monoacylglycerol lipase (MAGL) and other esterases to release linoleic acid and glycerol.[3][4] These products can then be utilized for energy production or re-incorporated into other metabolic pathways.

Acylation to Di- and Triglycerides

1-LG serves as a substrate for acyl-CoA:monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT), which catalyze its conversion to diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) for energy storage. Specifically, DGAT1 and DGAT2 are key enzymes in the acylation of mono- and diacylglycerols.

Caption: Acylation of this compound to form di- and triglycerides.

Conversion to Phospholipids

This compound can be phosphorylated by an acylglycerol kinase to form lysophosphatidic acid (LPA). LPA is a key intermediate in the de novo synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), which are essential components of cellular membranes and are involved in signaling.

Caption: Conversion of this compound to phospholipids.

Lipoxygenase (LOX) Pathway

This compound can be metabolized by lipoxygenases (LOX) to produce hydroxylated derivatives. For instance, in human eosinophils, 1-LG is metabolized to 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 13-HODE, with 13-HODE being the predominant product. Human neutrophils metabolize 1-LG to a 15-LOX metabolite. These hydroxylated fatty acid derivatives are known to have roles in inflammation and cell signaling.

Signaling Roles of this compound

1-LG is not merely an intermediate in lipid synthesis; it also exhibits direct biological activities by modulating specific signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme is responsible for the degradation of platelet-activating factor (PAF), a potent pro-inflammatory mediator. By inhibiting Lp-PLA2, 1-LG can potentiate and prolong the signaling of PAF.

Caption: Inhibition of Lp-PLA2 by this compound.

Anti-inflammatory Effects

This compound has been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6). The precise mechanism is not fully elucidated but may involve the modulation of transcription factors such as NF-κB and AP-1, which are key regulators of inflammatory gene expression.

G Protein-Coupled Receptor 119 (GPR119) Agonism

Monoacylglycerols, including 1-oleoyl glycerol, a close analog of 1-LG, are known endogenous ligands for GPR119. Activation of GPR119, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.

Caption: GPR119 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Reference |

| Lp-PLA2 (PAF-AH) Inhibition | ||

| IC50 ((R)-1-Linoleoyl Glycerol) | 45.0 µM | |

| IC50 ((S)-1-Linoleoyl Glycerol) | 52.0 µM | |

| LC-MS/MS Parameters for 1-linoleoyl-rac-glycerol | ||

| Linearity Range | 0.02 - 14.2 ng/mL | |

| Coefficient of Determination (R²) | 1.00 | |

| Limit of Quantification (LOQ) | 14.2 ng/mL | |

| Limit of Detection (LOD) | 42.6 ng/mL |

Experimental Protocols

Synthesis of 1-Linoleoyl-rac-glycerol

This protocol is adapted from a method for the synthesis of 1-monoolein and is applicable for the synthesis of 1-monolinolein.

Caption: Two-step synthesis of this compound.

Step 1: Transesterification of Ethyl Linoleate with 1,2-Acetonide Glycerol

-

Combine ethyl linoleate and 1,2-acetonide glycerol in a round-bottom flask. A molar ratio of 1:6 (ethyl linoleate:1,2-acetonide glycerol) is suggested.

-

Add sodium carbonate as a catalyst.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the catalyst by filtration.

-

Remove the excess 1,2-acetonide glycerol under reduced pressure to obtain the crude intermediate, 1,2-acetonide-3-linoleoyl glycerol.

Step 2: Deprotection of 1,2-Acetonide-3-linoleoyl Glycerol

-

Dissolve the crude intermediate in ethanol.

-

Add Amberlyst-15 resin as an acid catalyst.

-

Stir the mixture at room temperature for approximately 18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the Amberlyst-15 resin.

-

Neutralize the filtrate with a 5% sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Cell-based Assay for Tracing this compound Metabolism

This protocol provides a general framework for tracing the metabolic fate of 1-LG in a cell culture system using LC-MS/MS.

Caption: Workflow for tracing this compound metabolism in cells.

-

Cell Culture: Culture the desired cell line (e.g., hepatocytes, adipocytes) to confluence in appropriate multi-well plates.

-

1-LG Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration and treat the cells for various time points.

-

Lipid Extraction (Folch Method):

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the cells.

-

Scrape the cells and transfer the mixture to a glass tube.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Use a suitable C18 column for reverse-phase chromatography.

-

Employ a gradient elution to separate the different lipid species.

-

Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify 1-LG and its expected metabolites (e.g., 1,2-dilinoleoyl glycerol, lysophosphatidic acid, 13-HODE-G).

-

-

Data Analysis:

-

Quantify the levels of 1-LG and its metabolites at different time points by comparing their peak areas to those of internal standards.

-

Plot the concentration of each lipid species over time to determine the metabolic rate and flux.

-

Conclusion

This compound is a multifaceted lipid molecule that stands at the crossroads of lipid metabolism and cellular signaling. As a precursor, it contributes to the synthesis of essential structural lipids and energy storage molecules. Concurrently, it actively participates in signaling cascades, modulating inflammation and glucose homeostasis. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further investigate the intricate roles of 1-LG and its derivatives. Future research should focus on elucidating the precise kinetic parameters of the enzymes that metabolize 1-LG and further exploring its signaling mechanisms, which hold promise for the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

physicochemical properties of 1-monolinolein

An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolein

Introduction

1-Monolinolein, also known as glyceryl-1-linoleate, is a monoacylglycerol (MAG) consisting of a glycerol backbone esterified with one molecule of the polyunsaturated fatty acid, linoleic acid, at the sn-1 position.[1][2] As a member of the monoglyceride family, it functions as an important intermediate in lipid metabolism, a precursor for the synthesis of more complex lipids, and a signaling molecule.[3] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail, imparts surfactant properties, making it a valuable emulsifier in the food, cosmetic, and pharmaceutical industries.[4][5] Notably, 1-monolinolein and other monoacylglycerols are substrates for the enzyme Monoacylglycerol Lipase (MGL), which plays a critical role at the intersection of triglyceride metabolism and endocannabinoid signaling pathways. This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and an examination of its role in biological signaling.

Physicochemical Properties

The physical and chemical characteristics of 1-monolinolein are fundamental to its function and application. These properties are summarized below.

Quantitative Data Summary

The key quantitative are presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Molecular Formula | C₂₁H₃₈O₄ | |

| Molecular Weight | 354.52 g/mol | |

| Melting Point | 14–15 °C | |

| Boiling Point | 485.0 ± 40.0 °C (Predicted at 760 mmHg) | |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | |

| Physical Form | Liquid; Colourless to Pale Yellow Oil |

Solubility Profile

1-Monolinolein is characterized by its poor solubility in water, a direct consequence of its long, hydrophobic linoleoyl chain. However, it exhibits solubility in non-polar organic solvents and slight solubility in some polar organic solvents. A summary of its solubility is as follows:

-

Water: Insoluble

-

Organic Solvents: Soluble in solvents like ethanol and chloroform; slightly soluble in ethyl acetate and methanol.

Critical Micelle Concentration (CMC)

Experimental Protocols

This section provides detailed methodologies for determining the key .

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point of lipids.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-monolinolein into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's cell.

-

Thermal Program:

-

Initial Heating: Heat the sample to 80 °C and hold for 5 minutes to erase any prior thermal history.

-

Controlled Cooling (Crystallization): Cool the sample at a controlled rate (e.g., 10 °C/min) down to -50 °C. Hold at -50 °C for 5 minutes to ensure complete crystallization.

-

Controlled Heating (Melting): Heat the sample from -50 °C to 80 °C at a constant rate (e.g., 10 °C/min). Record the heat flow versus temperature.

-

-

Data Analysis:

-

The resulting plot of heat flow versus temperature is the DSC thermogram. The melting transition will appear as an endothermic peak.

-

The Onset Temperature , where the peak begins to deviate from the baseline, is often reported as the melting point.

-

The Peak Temperature is the temperature at the peak's maximum.

-

The Melting Temperature can also be defined as the temperature at the end of the curve, where melting is complete. For pure compounds, the onset and peak temperatures are very close.

-

Determination of Solubility

This protocol describes a qualitative method to determine the solubility of 1-monolinolein in various solvents.

Methodology:

-

Preparation: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).

-

Sample Addition: Add a small, consistent amount of 1-monolinolein (e.g., 100 µL) to each test tube.

-

Solvent Addition: Add 2 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the tubes to stand for 5-10 minutes. Observe each tube for signs of dissolution.

-

Soluble: The solution is clear and homogenous with no visible separation or lipid droplets.

-

Slightly Soluble: The solution is slightly cloudy, or a majority of the lipid has dissolved but a small amount remains undissolved.

-

Insoluble: The lipid forms a distinct separate layer, remains as droplets, or shows no signs of dissolving into the solvent.

-

-

Record: Record the observations for each solvent.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry